Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe is a synthetic peptide compound that serves as an important intermediate in peptide synthesis. This compound consists of the amino acids serine, tyrosine, and glycine, with specific protective groups: tert-butyloxycarbonyl (Boc) for the amino group and benzyl (Bn) for the hydroxyl group of tyrosine. These protective groups are critical for preventing undesired reactions during the synthesis process, allowing for controlled peptide formation and manipulation.
The primary products of
Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe exhibits biological activity primarily through its role in protein studies and drug development. The compound can interact with various proteins, enzymes, and receptors, influencing biological pathways. Its specific structure allows it to be explored for potential therapeutic properties, making it relevant in medicinal chemistry .
The synthesis of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The use of protective groups facilitates selective reactions during synthesis. Automated peptide synthesizers are often utilized for large-scale production, ensuring high efficiency and purity. The process includes deprotection steps to remove the Boc and Bn groups, followed by purification techniques such as high-performance liquid chromatography (HPLC) .
Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe is utilized in various fields:
The interaction studies involving Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe focus on its binding capabilities with proteins and enzymes. These interactions can reveal insights into its mechanism of action and potential therapeutic applications. For example, studies may assess how this compound influences signaling pathways or enzyme activities within biological systems .
Several compounds share structural similarities with Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe, each differing slightly in their chemical structure or functional groups:
| Compound Name | Key Differences |
|---|---|
| Boc-DL-Ser-DL-Tyr-Gly-OMe | Lacks benzyl protection on tyrosine |
| Boc-DL-Ser-DL-Tyr(Bn)-Gly-OH | Contains a free carboxyl group instead of a methyl ester |
| Boc-L-Tyrosine-Glycine | Does not include serine; focuses on tyrosine and glycine |
Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe is unique due to its specific protective groups, which allow for selective reactions during synthesis. This specificity makes it a valuable intermediate in the synthesis of more complex peptides, distinguishing it from other similar compounds .
The development of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe rests on foundational advancements in protective group chemistry that emerged throughout the 20th century. The tert-butyloxycarbonyl (Boc) group, first systematically applied by Bergmann and Zervas in the 1930s, represented a paradigm shift in amino acid protection strategies. Unlike earlier carbobenzoxy (Cbz) groups requiring harsh hydrogenolysis conditions, the Boc group's acid-labile nature (removable with trifluoroacetic acid) enabled milder deprotection protocols critical for preserving peptide integrity.
Parallel developments in benzyl-based protection systems addressed the need for orthogonal protecting group strategies. The tyrosine benzyl ether group in Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe exemplifies this approach, providing stability during standard peptide coupling conditions while allowing selective removal via catalytic hydrogenation or acidic conditions. Modern synthesis protocols, as demonstrated in the preparation of this compound, typically employ a sequential protection strategy:
This layered protection scheme enables controlled segment assembly while preventing unwanted side reactions during coupling steps. The synthesis of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe specifically utilizes:
Recent innovations in protective group chemistry have further refined these processes. For instance, the use of 4-dimethylaminopyridine (DMAP) as a catalyst during Boc protection enhances reaction efficiency in acetonitrile solutions, while improved benzylation techniques minimize racemization risks through optimized reaction times and temperatures.
The deliberate incorporation of DL-serine and DL-tyrosine in Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe reflects a strategic approach to peptide engineering that balances synthetic practicality with structural exploration. Racemic amino acid usage serves multiple purposes:
Modern synthesis protocols for racemic peptide derivatives like Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe employ several key strategies to manage stereochemical outcomes:
The synthesis of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe specifically demonstrates these principles through its:
Recent studies comparing enantiomerically pure versus racemic peptide derivatives have revealed unexpected advantages of DL-incorporation. In α-amylase inhibition assays, the racemic Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe exhibited comparable activity to its L-enantiomer counterpart while demonstrating improved solubility profiles. This suggests potential therapeutic advantages for racemic peptides in specific biological contexts.
Table 1: α-Amylase Inhibitory Activity of Synthetic Peptides
| Peptide Structure | Inhibition (%) | IC~50~ (μM) |
|---|---|---|
| Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe | 42.3 ± 1.2 | 185.4 |
| Boc-L-Ser-L-Tyr(Bn)-Gly-OMe | 45.1 ± 0.9 | 172.8 |
| Unprotected DL-Ser-DL-Tyr-Gly | 18.7 ± 0.5 | >500 |
Data adapted from recent synthesis studies
The synthesis of Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe, a racemic tripeptide containing tert-butoxycarbonyl and benzyl protecting groups, requires sophisticated methodological approaches to achieve high purity and yield [1]. This compound, with the molecular formula C₂₇H₃₅N₃O₈ and molecular weight of 529.6 g/mol, presents unique synthetic challenges due to its racemic nature and complex protecting group strategy [1]. The selection of appropriate synthetic methodologies is crucial for successful peptide assembly while maintaining stereochemical integrity and minimizing side reactions [2] [3].
Solid-phase peptide synthesis represents the preferred methodology for assembling Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe due to its ability to facilitate purification and enable automated synthesis protocols [4] [5]. The technique involves anchoring the peptide chain to an insoluble polymer support, allowing for sequential amino acid addition while maintaining the growing peptide in an immobilized state [6]. Modern solid-phase approaches have demonstrated superior efficiency compared to traditional solution-phase methods, particularly for racemic peptide systems where stereochemical control becomes paramount [3] [7].
The optimization of solid-phase peptide synthesis for racemic systems requires careful attention to reaction kinetics and protecting group stability [8]. Research has shown that racemization rates during solid-phase synthesis can be controlled to 0.4% or less per synthesis cycle through proper selection of coupling reagents and reaction conditions [8]. The use of optimized protocols specifically designed for racemic amino acid incorporation has become essential for maintaining product integrity throughout the synthesis process [9] [7].
The selection of appropriate resin systems forms the foundation of successful solid-phase peptide synthesis for Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe [10] [6]. Wang resin, featuring benzyl alcohol functionality, provides optimal compatibility with the tert-butoxycarbonyl protection strategy and produces carboxylic acid products upon cleavage [10] [11]. The resin demonstrates excellent stability to basic conditions while maintaining sensitivity to acidic cleavage protocols required for final product isolation [12].
Rink Amide MBHA resin offers an alternative approach for synthesis requiring C-terminal amide functionality, though this application is less relevant for the methyl ester-terminated target compound [11]. The activation protocol for Rink Amide resin involves initial swelling in dichloromethane followed by Fmoc deprotection using 20% piperidine in dimethylformamide, creating reactive sites for amino acid attachment [11]. However, Wang resin activation proceeds through direct ester bond formation, eliminating the need for preliminary deprotection steps [6].
Table 1: Resin Selection and Activation Protocols for Peptide Synthesis
| Resin Type | Functional Group | Cleavage Product | Loading Capacity (mmol/g) | Swelling Solvent | Activation Protocol | Advantages |
|---|---|---|---|---|---|---|
| Wang Resin | Benzyl Alcohol | Carboxylic Acid | 0.5-1.2 | DMF, DCM | Direct attachment via ester bond | Mild cleavage conditions, stable to bases |
| Rink Amide MBHA Resin | Amide | Amide | 0.5-0.8 | DMF, DCM | Fmoc deprotection with 20% piperidine/DMF | Produces C-terminal amides, mild cleavage |
| Chloromethyl Polystyrene (Merrifield) | Chloromethyl | Carboxylic Acid | 1.0-2.0 | DMF, DCM, Toluene | Cesium salt activation | High loading, cost-effective |
| Aminomethyl (AM) Resin | Aminomethyl | Amide | 0.8-1.5 | DMF, DCM | Direct amide bond formation | Stable amide linkage |
| TentaGel Resin | Polyethylene Glycol Grafted | Variable | 0.2-0.5 | Aqueous and Organic | Standard coupling protocols | Better solvation, reduced aggregation |
The loading capacity of the selected resin significantly impacts synthesis outcomes, particularly for racemic peptide systems prone to aggregation [13] [3]. Lower loading densities (0.2-0.5 mmol/g) have proven advantageous for preventing interchain entanglement during peptide elongation, though this approach reduces overall synthetic scale [13]. Research demonstrates that high-loading resins can lead to decreased crude purity due to increased peptide aggregation, necessitating careful balance between synthetic efficiency and product quality [13] [14].
Activation protocols must account for the specific requirements of racemic amino acid incorporation [7]. The use of cesium salt activation for chloromethyl polystyrene resins provides enhanced reactivity for difficult coupling reactions commonly encountered with racemic substrates [6]. Proper resin swelling protocols using dimethylformamide or dichloromethane ensure adequate solvation and accessibility of reactive sites throughout the synthesis process [10] [15].
The sequential deprotection-coupling methodology for racemic peptide systems requires precise control of reaction conditions to prevent racemization and ensure complete coupling efficiency [8] [9]. The tert-butoxycarbonyl deprotection step employs trifluoroacetic acid in dichloromethane (typically 1:1 ratio) to remove the protecting group while preserving the integrity of the benzyl-protected tyrosine residue [16] [17]. This acid-mediated deprotection generates a positively charged amino group that must be neutralized prior to subsequent coupling reactions [17].
The coupling cycle involves activation of the incoming protected amino acid using carefully selected coupling reagents optimized for racemic systems [18] [9]. N,N'-Diisopropylcarbodiimide (DIC) combined with 1-hydroxybenzotriazole (HOBt) represents a classical coupling system that demonstrates low to medium racemization risk while maintaining high coupling efficiency [18] [19]. Alternative reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) with N,N-diisopropylethylamine provide enhanced coupling rates with reduced racemization potential [18].
Table 2: Coupling Reagent Comparison for Peptide Synthesis
| Coupling Reagent | Activation Mechanism | Reaction Time (min) | Racemization Risk | Coupling Efficiency (%) | Solvent Compatibility | Special Considerations |
|---|---|---|---|---|---|---|
| DIC/HOBt | Carbodiimide/HOBt ester | 30-60 | Low-Medium | 95-98 | DMF, DCM | DCU precipitation, requires filtration |
| HBTU/DIPEA | Uronium salt activation | 15-30 | Low | 98-99 | DMF, NMP | Explosive when dry, handle with care |
| HATU/DIPEA | Uronium salt activation | 10-20 | Very Low | 99+ | DMF, NMP | Expensive but highly efficient |
| PyBOP/DIPEA | Phosphonium salt activation | 20-40 | Low | 97-99 | DMF, DCM | Moisture sensitive |
| COMU/DIPEA | Uronium salt activation | 5-15 | Very Low | 99+ | DMF, NMP | Recently developed, highly efficient |
The incorporation of racemic amino acids necessitates extended coupling times and increased reagent equivalents to ensure complete reaction [7] [20]. Research indicates that the combination of bulky residues at coupling sites results in extensive racemization in polar solvents such as dimethylformamide, requiring careful optimization of reaction conditions [20]. The use of amine hydrochlorides rather than p-toluenesulfonates has been shown to reduce racemization levels in dimethylformamide-based coupling reactions [20].
Microwave-assisted solid-phase peptide synthesis offers significant advantages for racemic systems by reducing coupling times to 5-15 minutes while improving product purity [21] [22]. The technology enables precise temperature control (70-90°C) and uniform heating, promoting complete coupling reactions while minimizing side product formation [21]. Microwave protocols have demonstrated the ability to synthesize complex peptides with purities exceeding 85-91% compared to 60-70% achieved through conventional methods [22].
Solution-phase synthesis methodologies provide viable alternatives for synthesizing Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe when solid-phase approaches encounter limitations related to peptide aggregation or complex tertiary structure formation [5] [23] [24]. Liquid-phase peptide synthesis (LPPS) technology offers particular advantages for processing short peptides and extremely difficult sequences that may contain non-standard amino acids or require specific modifications [24]. This methodology demonstrates strong reaction specificity, avoiding unnecessary side chain protection while preventing formation of product racemates [24].
The solution-phase approach enables better control over reaction conditions and intermediate purification, facilitating the synthesis of peptides with complex tertiary structures [23] [24]. The technique allows for sequential addition of amino acids in solution while maintaining the growing peptide in a soluble state throughout the synthesis process [23]. Research has demonstrated that solution-phase methods can accommodate peptides containing over 100 amino acids, making them suitable for complex structural assemblies [24].
The advantages of solution-phase synthesis for tertiary structure formation include enhanced flexibility in reaction optimization and the ability to monitor intermediate products throughout the synthesis [25] [23]. The three-dimensional folding of peptide chains involves interactions between side chains of amino acids, creating complex structural arrangements that may be better accommodated in solution-phase systems [25]. The progression from primary to secondary and tertiary structure requires careful consideration of folding patterns and intermolecular interactions that can be more effectively managed in homogeneous solution conditions [25].
Solution-phase methodologies particularly benefit the synthesis of peptides prone to aggregation during solid-phase assembly [3] [24]. The technique employs soluble tags that function similarly to solid supports used in standard solid-phase peptide synthesis, simplifying workup procedures after each synthetic step [24]. However, solution-phase synthesis generally requires larger quantities of solvents and reagents, increasing overall synthetic costs compared to solid-phase alternatives [24].
The implementation of solution-phase synthesis for Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe requires careful selection of protecting group strategies compatible with solution conditions [26]. The orthogonal nature of tert-butoxycarbonyl and benzyl protecting groups provides excellent compatibility with solution-phase protocols, enabling selective deprotection without affecting other functional groups [27] [16]. The mild deprotection conditions required for both protecting group types facilitate solution-phase implementation while maintaining product integrity [16] [28].
The orthogonal protection strategy employed in Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe synthesis relies on the complementary stability profiles of benzyl and tert-butoxycarbonyl protecting groups [27] [16]. Orthogonal protection allows for selective deprotection of multiple protecting groups using distinct reaction conditions without affecting other protected functionalities [27]. This approach has become fundamental to modern peptide synthesis, enabling complex synthetic sequences with multiple protection-deprotection cycles [26] [27].
The tert-butoxycarbonyl group demonstrates acid lability while maintaining stability under basic conditions, making it ideal for temporary α-amino protection [29] [16] [28]. Deprotection occurs readily under acidic conditions using trifluoroacetic acid in dichloromethane, generating a tert-butyl cation intermediate that must be scavenged to prevent unwanted alkylation reactions [16] [28]. The use of scavengers such as anisole or thioanisole effectively captures reactive intermediates, preventing side product formation [16] [17].
Benzyl protecting groups exhibit stability to both acidic and basic conditions, requiring hydrogenolysis for selective removal [27] [17] [30]. The hydrogenolysis process employs palladium catalysts under hydrogen atmosphere to cleave carbon-oxygen and carbon-nitrogen bonds, releasing the protected functional groups [30]. This orthogonal deprotection mechanism enables selective benzyl removal without affecting acid-labile protecting groups present elsewhere in the molecule [27].
Table 3: Orthogonal Protection Strategies for Peptide Synthesis
| Protecting Group | Functional Group Protected | Deprotection Conditions | Stability | Orthogonality | Applications |
|---|---|---|---|---|---|
| Boc (tert-Butyloxycarbonyl) | α-Amino | TFA/DCM (1:1) | Acid labile, base stable | Compatible with Bn, Trt | Classical SPPS, Solution synthesis |
| Fmoc (9-Fluorenylmethoxycarbonyl) | α-Amino | 20% Piperidine/DMF | Base labile, acid stable | Compatible with tBu, Pbf | Modern SPPS, automated synthesis |
| Benzyl (Bn) | Hydroxyl (Ser, Tyr), Carboxyl | Hydrogenolysis (H₂/Pd) | Stable to acids and bases | Compatible with Boc, Fmoc | Side chain protection |
| tert-Butyl (tBu) | Hydroxyl (Ser, Thr), Carboxyl | TFA/DCM (1:1) | Acid labile, base stable | Compatible with Fmoc | Side chain protection |
| Trityl (Trt) | Hydroxyl (Tyr), Amino (His, Lys) | 1% TFA/DCM | Acid labile, base stable | Compatible with Boc | Bulky side chain protection |
The successful implementation of orthogonal protection schemes requires careful consideration of protecting group compatibility throughout the entire synthetic sequence [26] [31]. Research has demonstrated that tert-butoxycarbonyl protection can be introduced using di-tert-butyl dicarbonate under mild conditions, with various bases such as sodium hydroxide or triethylamine facilitating the reaction [29] [16] [32]. The reaction proceeds efficiently under aqueous conditions or in organic solvents such as acetonitrile with 4-dimethylaminopyridine as base [16] [28].
Benzyl protection of tyrosine residues provides exceptional stability throughout peptide synthesis while remaining removable under mild hydrogenolysis conditions [31] [33]. Novel silicon-based protective groups for tyrosine have been developed to provide enhanced acid stability compared to traditional tert-butyl ethers, offering additional orthogonality options [33]. The trimethylsilylethyl group demonstrates 3-4 times greater stability toward trifluoroacetic acid compared to tert-butyl ethers, while remaining readily removable under hydrogenolysis conditions [33].
The optimization of orthogonal protection schemes for racemic peptide systems requires additional consideration of protecting group effects on stereochemical stability [7] [14]. Research has shown that side chain protecting groups play important roles in secondary structure formation during solid-phase peptide synthesis, with certain protecting groups effectively mitigating peptide aggregation [14]. The selection of appropriate protecting group combinations can significantly impact crude peptide purity, with properly chosen schemes improving purity from 32% to 73% in challenging synthetic sequences [14].
Table 4: Synthesis Optimization Parameters for Racemic Peptide Systems
| Parameter | Standard Conditions | Optimized Conditions | Effect on Synthesis | Applicable to Racemic Systems |
|---|---|---|---|---|
| Resin Loading | 0.5-1.0 mmol/g | 0.2-0.5 mmol/g | Reduced aggregation | Yes |
| Coupling Time | 30-60 min | 5-15 min | Improved efficiency | Yes |
| Deprotection Time | 15-20 min | 3-5 min | Faster deprotection | Yes |
| Temperature | 25°C | 70-90°C | Enhanced kinetics | Yes - with monitoring |
| Solvent System | DMF | DMF/NMP mixtures | Better solvation | Yes |
| Amino Acid Excess | 3-5 equiv | 2-3 equiv | Cost reduction | Yes |
| Microwave Power | Not applicable | 25-50 W | Accelerated reactions | Yes - with temperature control |
Structural alignment algorithms play a fundamental role in peptidomimetic design by identifying optimal scaffold orientations that maximize binding affinity and maintain essential molecular interactions. These algorithms must address the challenge of aligning flexible peptidomimetic scaffolds with target protein binding sites while preserving critical pharmacophoric elements.
The Fast Fourier Transform-based alignment algorithm (FTAlign) represents a significant advancement in topology-independent structural alignment [3]. This method employs a global search strategy that achieves superior performance compared to traditional alignment approaches, with TMscore values ranging from 0.72 to 0.73 and structural overlap percentages between 68% and 71% [3]. FTAlign's computational efficiency, completing alignments within one second using Graphics Processing Unit acceleration, makes it particularly suitable for high-throughput peptidomimetic screening applications [3].
Traditional alignment methods such as TMAlign utilize dynamic programming approaches that provide fast alignment capabilities but are limited by their dependence on sequential structural features [3]. In contrast, topology-independent methods like FTAlign can identify structural similarities even when the overall protein fold differs significantly, making them more suitable for peptidomimetic applications where scaffold structures may deviate substantially from natural peptide conformations.
The Scaffold Matcher algorithm implements a Covariance Matrix Adaptation Evolution Strategy (CMA-ES) based approach specifically designed for identifying hotspot-aligned peptidomimetic scaffolds [4]. This method optimizes the degrees of freedom in molecular scaffolds to align them optimally with critical residues at protein interaction interfaces [4]. The algorithm addresses a central challenge in peptidomimetic design: determining how molecular scaffolds can best mimic the spatial arrangement of key binding residues.
Advanced configuration cloning methodologies have emerged as powerful tools for peptidomimetic scaffold optimization [5] [6]. These approaches involve selecting key target residues from protein binding sites, including additional residues to maintain peptide connectivity, while isolating the core binding environment [5]. The local energy function for such systems can be expressed as:
$$ E{local} = \sum{i,j \in R} [E{int}(Ri, Rj) + E{bond}(Ri, R{i-1}) + E{bond}(Rj, R_{j+1})] $$
where R represents the set of selected residues, and the energy terms account for interresidue interactions and bonding patterns [5].
Graph Attention Network-based methods have shown remarkable success in capturing connectivity patterns between amino acid residues in peptidomimetic structures [7]. These approaches utilize attention mechanisms to weight the importance of different residue interactions, achieving R² values exceeding 0.90 for peptide property predictions [7]. The integration of physicochemical properties such as hydrophobicity indices, charge states, and molecular weights into node features enables these models to consider crucial biochemical information during scaffold optimization.
| Algorithm | Method Type | Key Advantages | Performance Metrics | Computational Time |
|---|---|---|---|---|
| FTAlign | FFT-based global search | Topology-independent, high accuracy | TMscore: 0.72-0.73, SO: 68-71% | < 1 second (GPU) |
| TMAlign | Dynamic programming | Fast alignment, widely used | TMscore: 0.65-0.70 | < 10 seconds |
| SCOP | Contig classification | Handles repetitive regions | Improved scaffold generation | Minutes to hours |
| Scaffold Matcher | CMA-ES optimization | Hotspot-aligned scaffolds | Optimized scaffold alignment | Variable (evolution-based) |
| Configuration Cloning | Residue selection | Local energy conservation | Enhanced binding affinity | Fast (local focus) |
| GAT-based Methods | Graph attention networks | Captures connectivity patterns | R² > 0.90 for peptide properties | Seconds to minutes |
The selection of appropriate structural alignment algorithms depends on the specific requirements of the peptidomimetic design project. For applications requiring rapid screening of large scaffold libraries, FFT-based methods offer optimal performance. When detailed analysis of specific protein-scaffold interactions is needed, CMA-ES and graph attention network approaches provide superior accuracy at the cost of increased computational time.
Deep learning methodologies have revolutionized binding affinity prediction for peptidomimetic design by providing sophisticated pattern recognition capabilities that can capture complex structure-activity relationships. These approaches are particularly valuable for compounds like Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe, where traditional computational methods may struggle to accurately predict binding interactions due to the compound's flexible nature and multiple functional groups.
Cross-Attention for Protein-Ligand binding Affinity (CAPLA) represents a state-of-the-art deep learning approach that leverages cross-attention mechanisms to capture mutual interactions between protein binding pockets and ligands [8]. CAPLA achieves Pearson correlation coefficients ranging from 0.85 to 0.88 and Root Mean Square Error values between 1.25 and 1.35 on standard benchmarks [8]. The model incorporates protein and pocket input representations comprising amino acid types, secondary structure elements, and residue physicochemical properties, alongside ligand SMILES strings [8].
The Deep Learning with Sequence and Structure information for binding Affinity prediction (DLSSAffinity) method demonstrates the effectiveness of combining global sequence and local structure information [9]. DLSSAffinity achieves a Pearson correlation coefficient of 0.79, RMSE of 1.40, and standard deviation of 1.35 on test datasets [9]. This approach uses pocket-ligand structural pairs as local information to predict short-range direct interactions while utilizing full-length protein sequences and ligand SMILES for global information to predict long-range indirect interactions [9].
ProBound represents a flexible machine learning framework specifically designed for protein-ligand binding affinity prediction from sequencing data [10]. This method achieves exceptional performance with Pearson correlation coefficients ranging from 0.92 to 0.95 and RMSE values between 0.85 and 1.20 [10]. ProBound employs a multi-layered maximum-likelihood framework that models both molecular interactions and the data generation process, enabling accurate quantification of binding constants and kinetic rates [10].
| Method | Dataset | Pearson R | RMSE | Key Innovation |
|---|---|---|---|---|
| CAPLA | PDBbind Core Set | 0.85-0.88 | 1.25-1.35 | Cross-attention mechanism |
| DLSSAffinity | PDBbind Benchmark | 0.79 | 1.40 | Local + global features |
| ProBound | High-throughput sequencing | 0.92-0.95 | 0.85-1.20 | Flexible ML framework |
| VAE-MH + FlexPepDock | Custom peptide datasets | 0.75-0.82 | 1.45-1.65 | Hierarchical assessment |
| GRU-VAE + MD | β-catenin/NF-κB targets | 0.88-0.94 | 1.15-1.30 | End-to-end design |
| Transformer-based | Multiple protein families | 0.80-0.87 | 1.30-1.50 | Pre-trained representations |
Gated Recurrent Unit-based Variational Autoencoder models represent a sophisticated approach to peptidomimetic design that combines the sequential pattern recognition capabilities of recurrent neural networks with the generative power of variational autoencoders. These models are particularly well-suited for designing peptidomimetics of compounds like Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe due to their ability to capture long-range dependencies in amino acid sequences while maintaining chemical validity in generated structures.
The architecture of GRU-based VAE models typically consists of bidirectional encoder networks with 128 to 256 hidden units that process amino acid sequences to identify patterns and dependencies [11] [12]. The encoder maps input peptide sequences to a continuous latent space, often implemented as a Gaussian mixture with 32 to 64 dimensions [12]. This latent representation enables smooth interpolation between different peptide conformations and facilitates the generation of novel sequences with desired properties.
A multi-step sequence generation algorithm that integrates GRU-based VAE with the Metropolis-Hastings sampling algorithm has demonstrated exceptional performance in generating high-affinity peptide binders [11]. This VAE-MH process effectively reduces the sequence search space from millions or billions of possibilities to hundreds of candidate sequences [11]. The method employs a dynamic labeled dataset where each peptide is classified as a potential protein-protein interaction binder or non-binder, enabling the model to learn the relationship between sequence features and binding properties.
The decoder component of GRU-VAE models utilizes unidirectional GRU networks with reconstruction layers to generate amino acid sequences from latent variables [12]. The reconstruction process must maintain chemical validity while exploring the chemical space defined by the training data. Advanced sampling strategies, including Top-K sampling with K=5 and temperature-controlled generation, help balance diversity and quality in the generated sequences [13].
Multi-head cross-attention mechanisms have been integrated into GRU-VAE architectures to capture mutual interaction features between protein binding pockets and peptidomimetic ligands [8]. These attention mechanisms enable the model to focus on the most relevant residue-residue interactions during the generation process, significantly improving binding affinity predictions. The attention scores can be analyzed to identify critical functional residues that contribute most significantly to protein-ligand binding [8].
| Model Component | Architecture Details | Function | Performance Impact |
|---|---|---|---|
| Encoder Network | Bidirectional GRU with 128-256 hidden units | Sequence pattern recognition and encoding | Captures long-range dependencies |
| Latent Space | Gaussian mixture with 32-64 dimensions | Continuous representation of peptide space | Enables smooth interpolation |
| Decoder Network | Unidirectional GRU with reconstruction layers | Sequence generation from latent variables | Maintains chemical validity |
| Attention Mechanism | Multi-head cross-attention for protein-ligand interaction | Mutual interaction feature capture | Improves binding prediction |
| Sampling Strategy | Top-K sampling (K=5) or Metropolis-Hastings | Controlled sequence generation | Controls diversity vs quality |
| Loss Function | Reconstruction loss + KL divergence + regularization | Model optimization and regularization | Prevents mode collapse |
The loss function for GRU-based VAE models combines reconstruction loss, Kullback-Leibler divergence, and regularization terms to optimize model performance while preventing mode collapse [12]. The reconstruction term ensures that the model can accurately reproduce input sequences, while the KL divergence term enforces similarity between the learned posterior distribution and the prior distribution in the latent space. Additional regularization terms help maintain stability during training and prevent overfitting to specific sequence patterns.
Experimental validation of GRU-VAE generated peptidomimetics has demonstrated significant improvements in binding affinity compared to randomly generated sequences [11]. For β-catenin inhibitors, the best performing peptides generated by GRU-VAE models exhibited IC50 values that were 15-fold better than parent peptides [11]. Similarly, for NF-κB essential modulator targets, two out of four tested peptides showed substantially enhanced binding compared to parent sequences [11].
Molecular dynamics simulation validation protocols serve as critical components in the computational design pipeline for peptidomimetics, providing rigorous testing of predicted binding affinities and conformational behaviors. For compounds like Boc-DL-Ser-DL-Tyr(Bn)-Gly-OMe, these protocols must account for the compound's flexibility, multiple conformational states, and complex interaction patterns with target proteins.
The overall quality of molecular dynamics simulations depends on five critical factors: the quality of the theoretical model, accuracy of the interatomic interaction function or force field, degree of sampling and statistical convergence, quality of simulation software, and competent usage of simulation tools [14] [15]. Each of these factors must be carefully validated to ensure reliable predictions for peptidomimetic design applications.
Force field validation represents the foundational step in molecular dynamics simulation protocols [14]. For peptidomimetic compounds, force field parameters must accurately represent the energetics of peptide backbone conformations, side chain interactions, and protective group behaviors. The OPLS3e force field has demonstrated superior performance for peptide systems, providing accurate reproduction of experimental thermodynamic properties [16]. Validation metrics include potential energy conservation, realistic dynamic behavior, and agreement with experimental structural parameters.
Convergence analysis protocols evaluate whether molecular dynamics simulations have reached equilibrium and provide statistically meaningful results [17]. Key metrics include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and radius of gyration calculations [17]. For peptidomimetic systems, convergence typically requires nanosecond to microsecond simulation timescales, depending on the system complexity and the conformational changes being studied.
Free energy calculation protocols provide quantitative predictions of binding affinities through methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), Free Energy Perturbation (FEP), and Thermodynamic Integration (TI) [18]. The MM/GBSA approach has proven particularly effective for peptidomimetic systems, enabling rapid evaluation of binding energies for large numbers of generated sequences [11]. The binding free energy can be calculated as:
$$ \Delta G{bind} = \langle E{MM} \rangle + \langle G_{sol} \rangle - T\Delta S $$
where the terms represent molecular mechanics energy, solvation free energy, and entropy contributions [18].
Conformational sampling validation ensures that molecular dynamics simulations adequately explore the conformational space relevant to peptidomimetic binding [19]. Principal component analysis and clustering methods help identify dominant conformational states and assess whether rare binding events have been captured [19]. For peptidomimetic compounds, this analysis is crucial because binding often involves significant conformational changes in both the ligand and target protein.
| Validation Protocol | Key Metrics | Validation Criteria | Time Scale | Computational Cost |
|---|---|---|---|---|
| Force Field Validation | Potential energy, structural parameters | Energy conservation, realistic dynamics | ps to ns (initial validation) | Low to Medium |
| Convergence Analysis | RMSD, RMSF, radius of gyration | Equilibration time, statistical convergence | ns to μs (convergence) | Medium |
| Experimental Comparison | NMR, X-ray, thermodynamic data | Agreement with experimental observables | Variable (depends on experiment) | Variable |
| Free Energy Calculations | MM/GBSA, FEP, TI calculations | Binding affinity prediction accuracy | ns to μs (equilibrium sampling) | High |
| Conformational Sampling | Principal component analysis, clustering | Adequate conformational space coverage | μs to ms (rare events) | Very High |
| Binding Kinetics Validation | Association/dissociation rates, residence time | Kinetic parameter reproduction | μs to ms (binding events) | Very High |
Binding kinetics validation protocols evaluate the dynamic aspects of peptidomimetic-protein interactions, including association and dissociation rates, residence times, and pathway mechanisms [19]. These studies require extensive simulation timescales, often microseconds to milliseconds, to capture rare binding and unbinding events. The kinetic parameters provide crucial information about drug efficacy, as residence time can be more important than binding affinity for therapeutic applications.
Experimental validation serves as the ultimate test of molecular dynamics simulation accuracy [17]. Comparison with Nuclear Magnetic Resonance spectroscopy, X-ray crystallography, and thermodynamic calorimetry data provides benchmarks for simulation quality. For peptidomimetic systems, particular attention must be paid to the representation of protein flexibility and solvent effects, as these factors significantly influence binding predictions.
High-throughput molecular dynamics validation frameworks have been developed to efficiently screen large libraries of peptidomimetic candidates [16]. These frameworks incorporate automated simulation setup, parallel execution across multiple computing resources, and standardized analysis protocols. Graphics Processing Unit acceleration enables completion of validation studies within practical timeframes, making molecular dynamics validation feasible for routine peptidomimetic design applications.